5-bromo-3-methyl-N-phenylpyridin-2-amine

Lipophilicity Drug-likeness 2-Aminopyridine

This halogenated 2-aminopyridine derivative (CAS 1219957-64-8, ≥98% purity) offers a unique stereoelectronic profile that distinguishes it from all commercially available analogs. Its single hydrogen-bond donor (vs. 2 for primary amine analogs), TPSA of 24.92 Ų well below the CNS permeability threshold, and LogP of 3.90 make it ideal for ATP-competitive kinase inhibitor programs. The C5-bromine handle enables late-stage Suzuki–Miyaura diversification while preserving the hydrogen-bonding pharmacophore, avoiding synthetic route redesign.

Molecular Formula C12H11BrN2
Molecular Weight 263.13 g/mol
CAS No. 1219957-64-8
Cat. No. B1424064
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-bromo-3-methyl-N-phenylpyridin-2-amine
CAS1219957-64-8
Molecular FormulaC12H11BrN2
Molecular Weight263.13 g/mol
Structural Identifiers
SMILESCC1=CC(=CN=C1NC2=CC=CC=C2)Br
InChIInChI=1S/C12H11BrN2/c1-9-7-10(13)8-14-12(9)15-11-5-3-2-4-6-11/h2-8H,1H3,(H,14,15)
InChIKeyALWRPFMIVJFNGD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo-3-methyl-N-phenylpyridin-2-amine (CAS 1219957-64-8): Chemical Identity and Scaffold Classification for Procurement Decisions


5-Bromo-3-methyl-N-phenylpyridin-2-amine (CAS 1219957-64-8) is a halogenated 2-aminopyridine derivative with molecular formula C₁₂H₁₁BrN₂ and molecular weight 263.13 g/mol . The compound belongs to the 2-aminopyridine class, a privileged scaffold in medicinal chemistry that has yielded numerous FDA-approved kinase inhibitors and clinical candidates [1]. Its substitution pattern—a bromine atom at the 5-position, a methyl group at the 3-position, and an N-phenyl group at the 2-amine—creates a specific stereoelectronic profile that distinguishes it from closely related analogs in terms of lipophilicity (LogP 3.90), hydrogen-bonding capacity (1 H-donor, 2 H-acceptors), and topological polar surface area (TPSA 24.92 Ų) . The compound is commercially available at ≥98% purity and is primarily positioned as a synthetic building block for structure-activity relationship (SAR) exploration and late-stage functionalization via palladium-catalyzed cross-coupling .

Why 5-Bromo-3-methyl-N-phenylpyridin-2-amine Cannot Be Replaced by Generic In-Class Analogs: Structural Determinants of Differentiation


Within the 2-aminopyridine chemical space, seemingly minor structural modifications produce substantial shifts in physicochemical properties that directly impact synthetic utility, pharmacokinetic behavior, and biological target engagement. The target compound's combination of a C5-bromine handle, a C3-methyl group, and an N-phenyl secondary amine is not replicated by any single commercially available analog . Removing the 3-methyl group (e.g., 5-bromo-N-phenylpyridin-2-amine, CAS 54904-03-9) eliminates a key lipophilicity-enhancing element; removing the N-phenyl group (e.g., 5-bromo-3-methylpyridin-2-amine, CAS 3430-21-5) changes the hydrogen-bond donor count from 1 to 2 and substantially alters TPSA [1]. Shifting the bromine from the 5- to the 6-position (e.g., 6-bromo-N-phenylpyridin-2-amine, CAS 25194-48-3) changes the electronics of the pyridine ring and thus the regioselectivity of palladium-catalyzed cross-coupling reactions . Each of these structural alterations produces a compound with measurably different computed and experimental properties, making simple substitution scientifically unsound without revalidation of the entire synthetic or biological workflow [1].

Quantitative Differentiation Evidence for 5-Bromo-3-methyl-N-phenylpyridin-2-amine Versus Closest Analogs


Lipophilicity Differentiation: LogP Comparison of 5-Bromo-3-methyl-N-phenylpyridin-2-amine vs. Des-Methyl Analog

The target compound exhibits a calculated LogP of 3.90, which is substantially higher than that of its des-methyl analog 5-bromo-N-phenylpyridin-2-amine (CAS 54904-03-9). While no experimental LogP is published for the des-methyl comparator, the structurally simpler parent scaffold N-phenylpyridin-2-amine (CAS 6631-37-4) has a reported LogP of approximately 2.90 [1]. The addition of a single methyl group at the pyridine 3-position in the target compound is therefore estimated to increase LogP by roughly 0.6–1.0 log units relative to the des-methyl analog, a difference that is quantitatively meaningful for membrane permeability and oral absorption prediction .

Lipophilicity Drug-likeness 2-Aminopyridine

Hydrogen-Bond Donor Count Differentiation: Secondary vs. Primary Amine Comparison with 5-Bromo-3-methylpyridin-2-amine

The target compound possesses exactly 1 hydrogen-bond donor (the N-H of the secondary amine), compared to 2 hydrogen-bond donors for 5-bromo-3-methylpyridin-2-amine (CAS 3430-21-5), which bears a primary amine (-NH₂) . This difference is structurally dictated: the target compound's N-phenyl substitution eliminates one N-H donor. A reduction from 2 to 1 H-bond donors is within the range known to improve membrane permeability, as Lipinski's Rule of Five flags compounds with >5 H-bond donors as likely to exhibit poor oral absorption [1]. The target compound thus occupies a more favorable position in hydrogen-bond donor chemical space compared to the primary amine analog.

Hydrogen bonding Permeability ADME

Topological Polar Surface Area Contrast: TPSA of 5-Bromo-3-methyl-N-phenylpyridin-2-amine vs. 5-Bromo-3-methylpyridin-2-amine

The target compound has a calculated TPSA of 24.92 Ų, which is 36% lower than the TPSA of 38.91 Ų reported for 5-bromo-3-methylpyridin-2-amine (CAS 3430-21-5) [1]. The difference is attributable to the replacement of the primary amine (-NH₂, contributing ~26 Ų) with an N-phenyl secondary amine in the target compound. A TPSA below 60 Ų is generally considered favorable for blood-brain barrier penetration, and the target compound's value of 24.92 Ų places it well within CNS-accessible chemical space, whereas the comparator's 38.91 Ų, while still below 60 Ų, is 56% higher [2]. Notably, the target compound's TPSA is identical to that of the unsubstituted parent N-phenylpyridin-2-amine (TPSA 24.92 Ų), indicating that the bromine and methyl substituents do not add polar surface area [3].

Polar surface area Membrane permeability CNS drug-likeness

Regiochemical Differentiation: 5-Bromo vs. 6-Bromo Isomer and Implications for Palladium-Catalyzed Cross-Coupling Reactivity

The target compound bears bromine at the pyridine 5-position, in contrast to the 6-bromo isomer 6-bromo-N-phenylpyridin-2-amine (CAS 25194-48-3) . This positional difference has experimentally established consequences for palladium-catalyzed cross-coupling reactivity. In 2-aminopyridine systems, the C5 position is electronically distinct from C6 due to the ortho/para-directing influence of the 2-amino group and the meta-directing effect of the pyridine nitrogen . Published work on Pd-catalyzed C,N-cross coupling of 3-halo-2-aminopyridines has demonstrated that the bromine position significantly affects oxidative addition rates and thus reaction yields and selectivity [1]. The 5-bromo substitution pattern in the target compound, combined with the electron-donating 3-methyl group, creates a uniquely deactivated aryl bromide for Suzuki-Miyaura coupling relative to the 6-bromo isomer, which may require different catalyst/ligand systems for optimal conversion .

Regioselectivity Suzuki coupling Cross-coupling

Molecular Weight and Bulk Property Differentiation: 5-Bromo-3-methyl-N-phenylpyridin-2-amine vs. N-(m-Tolyl) Analog

The target compound (MW 263.13) is 14.03 Da lighter than its m-tolyl analog 5-bromo-3-methyl-N-(3-methylphenyl)-2-pyridinamine (CAS 1219957-78-4; MW 277.16) [1]. This 5.1% mass difference arises from a single additional methyl group on the N-phenyl ring of the comparator. The target compound also has a lower computed density (approximately 1.3 g/cm³ based on structurally similar compounds) compared to the comparator's density of 1.4 ± 0.1 g/cm³ [1]. While both compounds remain within lead-like chemical space (MW < 350), the target compound's lower molecular weight is advantageous in fragment-based and lead-optimization contexts where every atom added must be justified by a commensurate gain in potency or selectivity [2].

Molecular weight Lead-likeness Fragment-based drug discovery

Recommended Application Scenarios for 5-Bromo-3-methyl-N-phenylpyridin-2-amine Based on Evidence-Supported Differentiation


Kinase Inhibitor Lead Optimization Requiring Fine-Tuned Lipophilicity

The compound's LogP of 3.90, combined with its 2-aminopyridine scaffold—a motif present in multiple FDA-approved kinase inhibitors (e.g., crizotinib, which uses a 2-aminopyridine group for target kinase binding)—makes it suitable as a core scaffold for ATP-competitive kinase inhibitor programs where the 3-methyl group provides a measurable lipophilicity advantage over des-methyl analogs [1]. The 5-bromo handle enables late-stage Suzuki diversification to explore kinase selectivity pockets without altering the hydrogen-bonding pharmacophore.

CNS-Penetrant Probe Development Leveraging Low TPSA

With a TPSA of 24.92 Ų—well below the 60 Ų threshold associated with blood-brain barrier permeability—this compound is a rational starting point for CNS-targeted probe and lead discovery programs . Its single H-bond donor (vs. 2 for primary amine analogs) further favors passive CNS penetration. The 5-bromo substituent provides a synthetic handle for SAR expansion while maintaining the favorable TPSA, as neither bromine nor the 3-methyl group contributes additional polar surface area [1].

Diversity-Oriented Synthesis via Sequential Cross-Coupling at the C5-Bromo Position

The C5-bromo substituent, activated by the electron-donating 3-methyl and 2-N-phenylamino groups for Pd-catalyzed Suzuki-Miyaura and Buchwald-Hartwig couplings, positions this compound as a versatile building block for diversity-oriented synthesis . Unlike the 6-bromo isomer (CAS 25194-48-3), the 5-bromo substitution pattern provides distinct regiochemical control in cross-coupling, enabling access to 5-aryl or 5-amino derivatives that are not accessible from the 6-bromo analog without complete synthetic route redesign [1].

Medicinal Chemistry SAR Campaigns Targeting HBD-Dependent Selectivity

The compound's single hydrogen-bond donor (the N-H of the secondary amine) versus the two HBDs of the primary amine analog 5-bromo-3-methylpyridin-2-amine (CAS 3430-21-5) makes it the preferred choice for SAR programs where minimizing HBD count is critical—for example, in targeting intracellular kinases where excessive hydrogen-bonding capacity can reduce cell permeability . Procurement of the primary amine analog would introduce an additional H-bond donor that cannot be removed without additional synthetic steps, potentially confounding structure-activity relationships [1].

Quote Request

Request a Quote for 5-bromo-3-methyl-N-phenylpyridin-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.